molecular formula C21H17NO2 B326290 N-(4-benzoylphenyl)-3-methylbenzamide

N-(4-benzoylphenyl)-3-methylbenzamide

Cat. No.: B326290
M. Wt: 315.4 g/mol
InChI Key: SPLMDWPSHGSRBJ-UHFFFAOYSA-N
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Description

N-(4-Benzoylphenyl)-3-methylbenzamide is a benzamide derivative characterized by a 3-methylbenzamide moiety linked to a 4-benzoylphenyl group. This article focuses on comparing its structural and functional attributes with related compounds, drawing insights from available research.

Properties

Molecular Formula

C21H17NO2

Molecular Weight

315.4 g/mol

IUPAC Name

N-(4-benzoylphenyl)-3-methylbenzamide

InChI

InChI=1S/C21H17NO2/c1-15-6-5-9-18(14-15)21(24)22-19-12-10-17(11-13-19)20(23)16-7-3-2-4-8-16/h2-14H,1H3,(H,22,24)

InChI Key

SPLMDWPSHGSRBJ-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

solubility

0.7 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide (Compound 11)
  • Synthesis: Synthesized via two routes: (i) reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol (62% yield) and (ii) carboxylic acid coupling (11% yield) . Key conditions: Acid chloride method is more efficient, with purification via flash chromatography and recrystallization .
  • Structural Features :
    • Contains an N,O-bidentate directing group, enabling chelation with transition metals (e.g., Pd) for C-H functionalization reactions .
    • Confirmed by X-ray crystallography: Crystal data available in the Cambridge Structural Database (CCDC) .
N-(4-Benzoylphenyl)maleimide Derivatives (20c, 26 Series)
  • Synthesis: Derived from ethanoanthracene scaffolds functionalized with maleimide and benzoylphenyl groups .
  • Structural Features :
    • The 4-benzoylphenyl group enhances biochemical activity, as seen in derivatives like 20c (IC₅₀ = 0.71 µM in HG-3 cells) and 26n (4% viable cells at 10 µM) .
4-Methoxy-N-(3-Methylphenyl)benzamide
  • Structural Features :
    • Methoxy and methyl substituents alter electronic properties compared to N-(4-benzoylphenyl)-3-methylbenzamide .

Spectroscopic and Crystallographic Characterization

  • Compound 11 :
    • Full characterization via ¹H/¹³C NMR, IR, GC-MS, and X-ray diffraction .
    • Melting point: 81–83°C; Rf = 0.12 (CH₂Cl₂:hexane) .

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